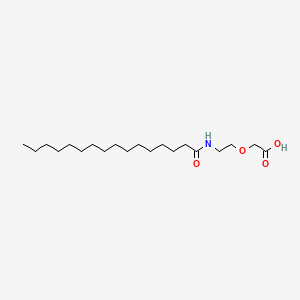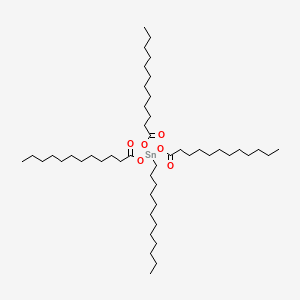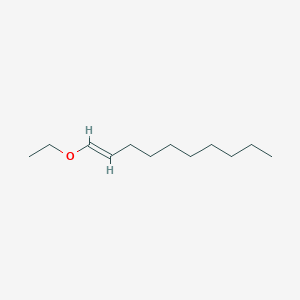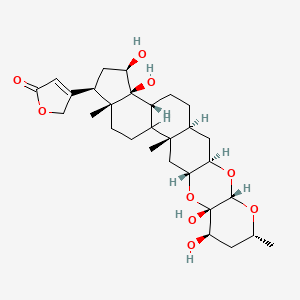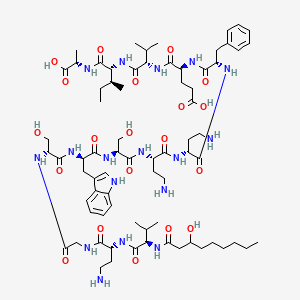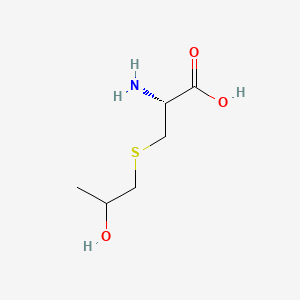
3-(2-Hydroxypropylthio)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxypropylthio)alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxypropylthio group attached to the alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropylthio)alanine typically involves the reaction of alanine with 2-hydroxypropylthiol. One common method is the nucleophilic substitution reaction where the thiol group of 2-hydroxypropylthiol attacks the carbonyl carbon of alanine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. For example, the use of engineered microorganisms that express specific enzymes can catalyze the formation of this compound from precursor molecules under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxypropylthio)alanine can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of alanine can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxypropylthio)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxypropylthio)alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxypropylthio group can also interact with cellular components, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethylthio)alanine: Similar structure but with an ethyl group instead of a propyl group.
3-(2-Hydroxypropylthio)glycine: Similar structure but with glycine instead of alanine.
Uniqueness
3-(2-Hydroxypropylthio)alanine is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Propiedades
Número CAS |
6367-97-1 |
|---|---|
Fórmula molecular |
C6H13NO3S |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-4(8)2-11-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
Clave InChI |
HWNSBXNHMRDTRT-AKGZTFGVSA-N |
SMILES isomérico |
CC(CSC[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(CSCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



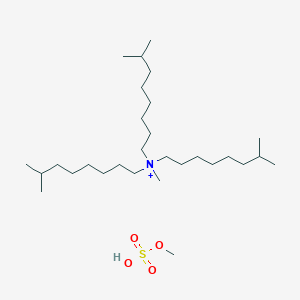
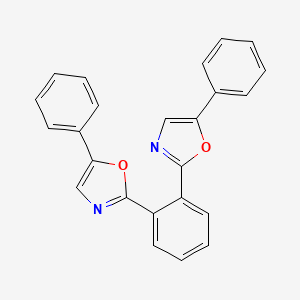
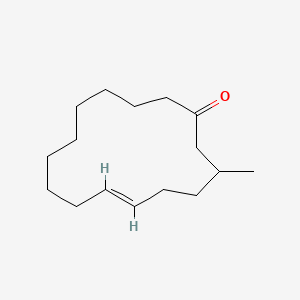
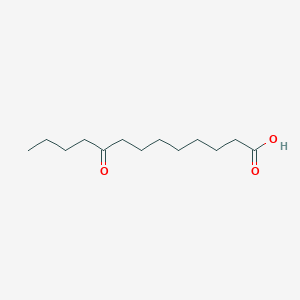
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
